3-Methylthiophene-2-carbothioamide
Overview
Description
3-Methylthiophene-2-carbothioamide and its derivatives are a class of compounds that have been extensively studied due to their diverse applications in organic synthesis and medicinal chemistry. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds and have shown potential as antimicrobial agents . They are also used in the formation of metal complexes with potential applications in catalysis .
Synthesis Analysis
The synthesis of 3-Methylthiophene-2-carbothioamide derivatives involves various strategies. A nickel(II) complex bearing 2-((3-methylthiophen-2-yl)methylene)hydrazinecarbothioamide was synthesized using elemental analysis, solution conductivity, and spectral measurements . Another approach involved the reaction of thiophene and its derivatives with isothiocyanates in the presence of aluminum chloride to yield N-substituted carbothioamides . Additionally, a synthetic route towards 4-cyano-3-(methylthio)-5-oxo-2H-pyrazole-1(5H)carbothioamide was prepared by condensing specific precursors in the presence of a catalytic amount of potassium carbonate .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques. For instance, the nickel(II) complex's structure was determined using X-ray crystallography, revealing a square-planar geometry with five-membered chelate rings . In another study, the molecular parameters of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide were calculated to confirm its geometry, which was used for complexation with various metal ions .
Chemical Reactions Analysis
3-Methylthiophene-2-carbothioamide derivatives undergo a variety of chemical reactions. The nickel(II) complex synthesized from these derivatives was found to be an effective catalyst for the C–C coupling of aryl acetylenes with arylboronic acids . Other reactions include the formation of imines when 3-amino-2-carbamoylthiophene reacts with cycloalkanones , and the generation of various heterocyclic rings when N-substituted hydrazinecarbothioamides react with certain malononitrile and acrylate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Methylthiophene-2-carbothioamide derivatives are closely related to their molecular structure. The nickel(II) complex displays a quasi-reversible reduction, indicating the stabilization of the Ni(I) oxidation state . The protonation constant and stability constants of metal complexes derived from these compounds have been calculated, providing insights into their coordination chemistry . Thermal studies have also been conducted to understand the decomposition stages of these complexes .
Scientific Research Applications
Synthesis and Chemical Reactions
Research has demonstrated the utility of thiophene derivatives in organic synthesis. For instance, the Friedel-Crafts synthesis of thiophenecarbothioamides involves the reaction of thiophene and its derivatives with isothiocyanates, leading to the formation of N-substituted carbothioamides. This method showcases the reactivity and versatility of thiophene derivatives in constructing sulfur-containing heterocycles, which are significant in various chemical syntheses and industrial applications (Jagodziński, Jagodzińska, & Jabłoński, 1986).
Material Science and Electrochemistry
Thiophene derivatives have found applications in material science, particularly in the development of conductive polymers. The electrochemical and optical properties of poly(3-methylthiophenes) synthesized from dimethyl bithiophenes highlight their potential in electronic and optoelectronic devices. These materials exhibit unique conformational and electronic properties, making them suitable for applications in organic electronics and as electrochromic materials (Arbizzani, Barbarella, Bongini, Mastragostino, & Zambianchi, 1992).
Catalysis
Thiophene derivatives have also been explored in catalysis. A nickel(II) thiosemicarbazonato complex involving a thiophene derivative has been synthesized and shown to act as an effective catalyst for C-C coupling reactions, such as the coupling of aryl acetylenes with arylboronic acids. This research highlights the potential of thiophene derivatives in facilitating important organic transformations, which are fundamental in pharmaceutical synthesis and material science (Prabhu & Lakshmipraba, 2017).
Medicinal Chemistry and Biological Applications
While direct studies on 3-Methylthiophene-2-carbothioamide in medicinal chemistry are limited, related thiophene derivatives have been synthesized and evaluated for biological activities. For example, derivatives of thiophene-2-carbothioamide have been investigated for their potential antisecretory and antiulcer activities, indicating the broader relevance of thiophene derivatives in drug discovery and medicinal chemistry (Aloup, Bouchaudon, Farge, James, Deregnaucourt, & Hardy-Houis, 1987).
Safety And Hazards
properties
IUPAC Name |
3-methylthiophene-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJWRDXXJWICOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295926 | |
Record name | 3-Methyl-2-thiophenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylthiophene-2-carbothioamide | |
CAS RN |
134789-89-2 | |
Record name | 3-Methyl-2-thiophenecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134789-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2-thiophenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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